Cas no 40016-06-6 (2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole)

2-tert-Butyl-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a reactive chloromethyl group attached to a 1,3,4-oxadiazole ring, further substituted with a tert-butyl moiety. This structure imparts versatility as an intermediate in organic synthesis, particularly for the preparation of pharmacologically active molecules or agrochemicals. The chloromethyl group enables facile functionalization through nucleophilic substitution, while the oxadiazole core contributes to stability and potential bioactivity. Its tert-butyl substituent enhances steric hindrance, influencing reactivity and selectivity in synthetic applications. The compound is valued for its utility in constructing complex molecular architectures, particularly in medicinal chemistry and materials science, where tailored functionalization is critical. Proper handling is advised due to its reactive nature.
2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole structure
40016-06-6 structure
Product Name:2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
CAS No:40016-06-6
MF:C7H11ClN2O
MW:174.628040552139
MDL:MFCD09051252
CID:2141268
PubChem ID:16778762
Update Time:2025-11-02

2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole
    • SCHEMBL1400309
    • AT18787
    • EN300-33628
    • 841-559-8
    • AKOS000134588
    • 2-t-butyl-5-(chloromethyl)-1,3,4-oxadiazole
    • 2-(tert-Butyl)-5-(chloromethyl)-1,3,4-oxadiazole
    • QIITUCORMJJTAC-UHFFFAOYSA-N
    • 40016-06-6
    • AB49605
    • MDL: MFCD09051252
    • Inchi: 1S/C7H11ClN2O/c1-7(2,3)6-10-9-5(4-8)11-6/h4H2,1-3H3
    • InChI Key: QIITUCORMJJTAC-UHFFFAOYSA-N
    • SMILES: ClCC1=NN=C(C(C)(C)C)O1

Computed Properties

  • Exact Mass: 174.0559907g/mol
  • Monoisotopic Mass: 174.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.9Ų

2-tert-butyl-5-(chloromethyl)-1,3,4-oxadiazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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